(2,2'-Dipyridyl)thioethylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

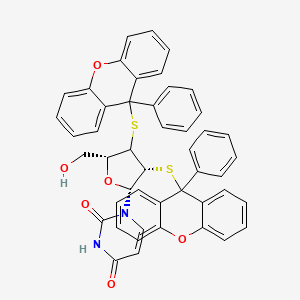

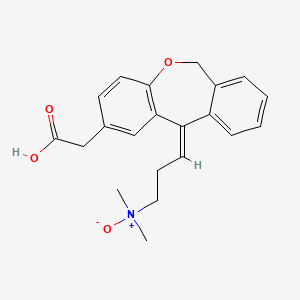

The synthesis of (2,2'-Dipyridyl)thioethylamine and its derivatives involves various strategies, including ligand exchange reactions and hydrothermal methods. For instance, the synthesis of metal complexes with 2,2'-dipyridylamine derivatives demonstrates the adaptability of these compounds in forming coordination polymers and complexes through specific reaction conditions (Radovanović et al., 2018).

Molecular Structure Analysis

2,2'-Dipyridylamine derivatives exhibit a wide range of coordination modes and can stabilize complexes containing one, two, or three metal atoms. The molecular structures of these complexes often feature deformed octahedral geometries and are stabilized through hydrogen bonding and π-π stacking interactions, highlighting the versatility and structural diversity of these ligands (Brogden & Berry, 2016).

Chemical Reactions and Properties

(2,2'-Dipyridyl)thioethylamine and its related compounds participate in various chemical reactions, forming coordination polymers and complexes with metal ions. These reactions are influenced by the ligand's structure and the nature of the metal ions, leading to compounds with unique chemical properties, such as unusual luminescence thermochromism observed in some coordination polymers (Zhu et al., 2011).

Physical Properties Analysis

The physical properties of (2,2'-Dipyridyl)thioethylamine derivatives, such as melting points and stability, are crucial for their application in materials science. For example, certain luminescent compounds are air stable and exhibit high melting points above 250 °C, making them suitable for use in electroluminescent devices (Liu et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards DNA and ability to form coordination polymers with unique structures, are significant for understanding the potential applications of (2,2'-Dipyridyl)thioethylamine derivatives in areas such as photoluminescence and catalysis. The ability of these compounds to form stable complexes with metals and exhibit photoluminescent properties underlines their importance in developing new materials (Tu et al., 2003).

科学的研究の応用

Organic Synthesis and Catalysis

(2,2'-Dipyridyl)thioethylamine has been identified as an efficient ligand in promoting copper(I)-catalyzed C-O and C-S coupling reactions, facilitating the synthesis of complex diaryl ethers or diaryl thioethers from simple starting materials. These compounds are significant in the preparation of bioactive molecules, highlighting the ligand's role in enhancing reaction efficiency and selectivity (Chen et al., 2022).

Coordination Chemistry

In coordination chemistry, (2,2'-Dipyridyl)thioethylamine is celebrated for its versatile binding modes, stabilizing complexes containing one, two, or three metal atoms. Its ability to adopt multiple coordination modes makes it a valuable ligand for designing novel metal complexes with varied structures and functionalities. The ligand's role in modern coordination chemistry is underscored by its continued relevance in the synthesis of new complexes, contributing to the field's growth and development (Brogden & Berry, 2016).

Material Science

In material science, derivatives of (2,2'-Dipyridyl)thioethylamine have been utilized in the synthesis of amphiphilic ruthenium complexes for dye-sensitized solar cells (DSSCs). These complexes, featuring hydrophobic thiophene or thieno(3,2-b)thiophene-substituted ligands, have demonstrated remarkable efficiency and stability as sensitizers in nanocrystalline DSSCs. The research underscores the potential of (2,2'-Dipyridyl)thioethylamine derivatives in renewable energy technologies, offering pathways to efficient and stable solar cells (Kim et al., 2009).

Safety and Hazards

“(2,2’-Dipyridyl)thioethylamine” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2,2'-Dipyridyl)thioethylamine involves the reaction of 2-bromoethylamine hydrobromide with 2-pyridinethiol in the presence of a base to form the desired compound.", "Starting Materials": ["2-bromoethylamine hydrobromide", "2-pyridinethiol", "Base"], "Reaction": [ "Step 1: Dissolve 2-pyridinethiol in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir for some time.", "Step 3: Slowly add 2-bromoethylamine hydrobromide to the reaction mixture while stirring continuously.", "Step 4: Heat the reaction mixture at a suitable temperature for a specific time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Step 6: Purify the product by recrystallization or any other suitable method." ] } | |

CAS番号 |

1216888-52-6 |

製品名 |

(2,2'-Dipyridyl)thioethylamine |

分子式 |

C₁₂H₁₃N₃S |

分子量 |

231.31 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)

![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)